(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold is identified as a new anti-mycobacterial chemotype, with several compounds demonstrating potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Some derivatives displayed MICs in the low μM range, indicating their effectiveness as anti-mycobacterial agents with low cytotoxicity, making them promising leads for further development (Pancholia et al., 2016).
Antimicrobial and Antiviral Activity
Compounds synthesized from benzothiazoles, including structures similar to (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone, have been evaluated for their antimicrobial activity. While some showed variable and modest activity against bacteria and fungi, others demonstrated specific activity against viruses such as the vaccinia virus and Coxsackie virus B4, suggesting their potential as antiviral agents (Sharma et al., 2009).
Antiproliferative and Anticancer Activity
Derivatives of benzothiazol-2-yl(piperazin-1-yl)methanones have also been synthesized and characterized for their antiproliferative activity. Some compounds showed promising results in inhibiting the growth of various cancer cell lines, highlighting their potential in anticancer research (Inceler et al., 2013).
Corrosion Inhibition
Research into organic inhibitors for the corrosion of mild steel in acidic media identified compounds with structures related to this compound as effective corrosion inhibitors. These studies demonstrate the potential of such compounds in protecting metals against corrosion, offering insights into their practical applications beyond biomedical research (Singaravelu et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and piperazine derivatives, have been found to exhibit a wide range of biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Benzothiazole derivatives have been found to interact with multiple receptors, which can lead to a variety of biological responses . Piperazine derivatives, on the other hand, have been associated with inhibitory activity against various enzymes and receptors .
Biochemical Pathways
Benzothiazole and piperazine derivatives have been associated with a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
Benzothiazole and piperazine derivatives have been associated with a variety of cellular responses, including apoptosis, cell cycle arrest, and inhibition of cell proliferation .
properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17(13-5-7-14(8-6-13)22(24)25)20-9-11-21(12-10-20)18-19-15-3-1-2-4-16(15)26-18/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTWWQHGOLBYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.